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Compound of Interest

Compound Name: Formaldehyde (13C)

CAS No.: 89277-65-6

Cat. No.: B032910 Get Quote

Executive Summary
Formaldehyde (

CH

O) is a deceptive simple molecule that serves as a high-utility reagent in modern structural
biology and proteomic quantification. Unlike its natural abundance counterpart,

C-labeled formaldehyde transforms "invisible" carbon atoms into active probes for Nuclear
Magnetic Resonance (NMR) spectroscopy and provides precise mass offsets for quantitative
mass spectrometry (MS).

This guide moves beyond basic textbook definitions to provide a field-tested framework for

deploying

C-formaldehyde in three critical arenas: reductive methylation for protein NMR, stable isotope
dimethyl labeling for proteomics, and metabolic flux analysis.

Part 1: The Chemical Basis & Properties
To design effective experiments, one must understand the reaction kinetics and isotope

physics.

The Reductive Alkylation Mechanism
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The core utility of

C-formaldehyde lies in the Schiff base formation followed by reduction.[1] This reaction is
highly specific to primary amines (N-terminus and

-amino group of Lysine) under physiological pH.

The Reaction Logic:

Nucleophilic Attack: The amine attacks the carbonyl carbon of

CH

O.

Dehydration: A Schiff base (imine) is formed.

Reduction: A reducing agent (Sodium Cyanoborohydride or Dimethylamine Borane) reduces

the imine to a secondary amine.[2]

Repetition: The secondary amine reacts again to form a tertiary amine (dimethylation).

Why this matters: The choice of reducing agent determines selectivity. NaCNBH

is preferred because it reduces the Schiff base faster than it reduces the aldehyde, preventing
reagent waste and side reactions.

Isotope Physics
NMR Visibility:

C (98.9% natural abundance) is NMR silent (spin 0).

C (1.1% natural) is spin-1/2. Enriching to 99%

C creates a massive signal gain.

Mass Shift: Each

C atom adds +1.00335 Da. Since reductive methylation adds two methyl groups per amine,
using
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CH

O adds +2.0067 Da per lysine relative to

C-formaldehyde.

Part 2: Application I — Structural Biology (NMR)
Objective: To observe high-molecular-weight proteins or low-concentration samples that are

otherwise invisible in standard

H-

N HSQC experiments.

The "Methyl-TROSY" Advantage
Methyl groups possess favorable relaxation properties (rapid rotation), allowing them to remain

visible in NMR spectra even for large complexes (>100 kDa). By attaching

C-methyl tags to lysines, you create bright "beacons" on the protein surface.

Protocol: Reductive Methylation for NMR
Validation: This protocol is self-validating via Mass Spectrometry (to check completion) and

HSQC (to check structural integrity).

Reagents:

Protein solution (50–100

M) in Phosphate or HEPES buffer (pH 7.5). CRITICAL: Avoid TRIS or Ammonium buffers
(they react with formaldehyde).

C-Formaldehyde (20% v/v solution).[3]

Dimethylamine Borane (DMAB) complex.[1][4][5]

Step-by-Step Workflow:

Buffer Exchange: Exchange protein into 50 mM Phosphate buffer, pH 7.5.
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Primary Addition: Add 20

L of 1 M DMAB per mL of protein solution.

Labeling: Immediately add 40

L of 1 M

C-Formaldehyde.

Expert Note: Add reagents gently.[1][4] Rapid addition can cause local precipitation.

Incubation: Incubate on ice for 2 hours.

Secondary Cycle: Repeat steps 2 and 3. Incubate overnight at 4°C.

Causality: The second cycle ensures 99%+ dimethylation. Monomethylated lysines yield

complex spectra; driving to dimethylation simplifies the data (singlets).

Quenching: Add excess Glycine or Ammonium Sulfate to scavenge remaining formaldehyde.

Purification: Desalt into NMR buffer.

Visualization: Reaction Mechanism
The following diagram illustrates the chemical transformation used in both NMR and MS

workflows.
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Caption: The reductive alkylation pathway converting a primary amine to a dimethylated tertiary

amine via a Schiff base intermediate.[1][4]

Part 3: Application II — Quantitative Proteomics
Objective: To quantify protein expression differences between two or three biological states

(e.g., Control vs. Drug Treated) using Stable Isotope Dimethyl Labeling.

The Triplex System
By combining

C and Deuterium (D) isotopes, we can generate three distinct mass tags. This is cost-effective
compared to commercial iTRAQ/TMT kits.

Table 1: Dimethyl Labeling Reagent Matrix

Label State
Formaldehyde
Isotope

Cyanoborohydride
Isotope

Mass Shift (per
Lysine/N-term)

Light
CH

O

NaBH

CN
+28.03 Da

Medium
CD

O

NaBH

CN
+32.06 Da

Heavy
CD

O

NaBD

CN
+36.08 Da

Note: The "Heavy" version utilizes

C to push the mass shift further, preventing isotopic envelope overlap between Medium and
Heavy peptides.

Protocol: In-Solution Dimethyl Labeling
Reagents:
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Digested Peptides (100

g).

Labeling Reagents (as defined in Table 1).

100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.

Workflow:

Reconstitution: Dissolve peptide pellets in 100

L of 100 mM TEAB.

Labeling:

Light: Add 4

L 4% CH

O + 4

L 0.6 M NaBH

CN.

Heavy: Add 4

L 4%

CD

O + 4

L 0.6 M NaBD

CN.

Incubation: Shake for 1 hour at room temperature.

Quenching: Add 16
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L of 1% Ammonia solution.

Why? Ammonia reacts with excess formaldehyde, preventing cross-labeling when

samples are mixed.

Acidification: Add 8

L of 5% Formic Acid to degrade the cyanoborohydride.

Mixing: Combine Light and Heavy samples in a 1:1 ratio.

Analysis: LC-MS/MS.

Part 4: Application III — Metabolic Flux Analysis
Objective: To trace the fate of one-carbon units in cellular metabolism.

The One-Carbon Flux
C-Formaldehyde is not just a fixative; it is a metabolic intermediate. When added to cell culture
media (at non-toxic, low concentrations), it enters the folate cycle.

Entry Point: Formaldehyde

Formate (via ADH5)

10-Formyl-THF.

Fate: Purine synthesis (C2 and C8 positions) and Serine synthesis.

Visualization: Metabolic Pathway
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Caption: Metabolic fate of 13C-formaldehyde entering the folate cycle and incorporating into

biomass.

Part 5: Safety & Handling (E-E-A-T)
Formaldehyde is a known carcinogen and sensitizer.

C-labeling does not alter its toxicity.

Volatility: Always handle in a certified chemical fume hood.

Formulation: Purchase

C-formaldehyde as a 20% aqueous solution in sealed ampules. Avoid powdered
paraformaldehyde unless strictly necessary, as depolymerization releases hazardous fumes.
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Waste: All waste containing formaldehyde and cyanoborohydride must be segregated into

specific "Aldehyde/Reducing Agent" hazardous waste streams. Do not mix with acids

(generates HCN gas if Cyanide is present).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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